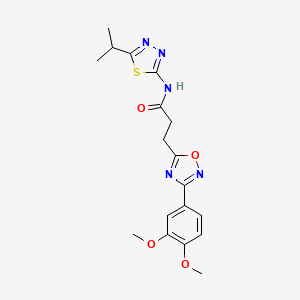
N-(2,4-dimethylphenyl)-2-(N-methylbenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(N-methylbenzenesulfonamido)acetamide is a chemical compound that is commonly known as N-(2,4-xylyl)-2-(N-methylbenzenesulfonamido)acetamide or XMA. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of XMA is not fully understood, but it is believed to interact with proteins in a specific manner due to its chemical structure. XMA has been shown to bind to the active site of carbonic anhydrase and inhibit its activity, suggesting that it may also interact with other proteins in a similar manner.
Biochemical and Physiological Effects:
XMA has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the modulation of protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using XMA in lab experiments is its high selectivity for certain proteins, which allows for more precise studies of protein-protein interactions. However, one limitation is that XMA is not a widely used compound, which may make it difficult to compare results across different studies.
Direcciones Futuras
There are several potential future directions for research on XMA, including further studies of its mechanism of action and its potential applications in drug development. Additionally, XMA may be useful in the development of new imaging techniques for studying protein conformational changes in real time.
Métodos De Síntesis
The synthesis of XMA involves the reaction of 2,4-dimethylphenylamine with N-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield N-(2,4-dimethylphenyl)-2-(N-methylbenzenesulfonamido)acetamide.
Aplicaciones Científicas De Investigación
XMA has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein conformational changes and as a tool for studying protein-protein interactions. It has also been used as a substrate for enzymes such as carbonic anhydrase and as a ligand for metal ions.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(23(20,21)15-6-4-3-5-7-15)12-16(19)17-13-8-10-14(22-2)11-9-13/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOZYBCMBTMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)

![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)
